Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Description
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a triazolopyrimidine derivative characterized by a methyl ester substituent at the propanoate chain attached to position 6 of the heterocyclic core. This scaffold is notable for its structural versatility, enabling diverse biological activities depending on substituents. The compound shares its [1,2,4]triazolo[1,5-a]pyrimidine backbone with several analogs, which differ in functional groups at positions 2, 6, and 5. Below, we systematically compare this compound with its closest structural and functional analogs.
Properties
IUPAC Name |
methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-9(4-5-10(16)17-3)8(2)15-11(14-7)12-6-13-15/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZDVYRELZYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the microwave-mediated synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.
Medicine: It has potential as an antitumor agent and is being investigated for its cytotoxic activities against various cancer cell lines
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include substitutions at position 2 (e.g., amino, trifluoromethyl) and modifications to the propanoate side chain (e.g., ester vs. acid, aryl extensions).
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a triazolo moiety fused with a pyrimidine ring and a propanoate side chain. Its unique structure is believed to contribute to various biological activities. The presence of the 5,7-dimethyl substitutions enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing triazole derivatives and propanoic acid derivatives under acidic or basic conditions.
- Cyclization Reactions : Involving the cyclization of substituted pyrimidines with triazole precursors.
- Esterification : The final step often involves the esterification of the carboxylic acid derivative with methanol.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Case Study : A study on triazole derivatives demonstrated that modifications at the 6-position of the pyrimidine ring led to enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 25 |
| Compound B | HepG2 | 30 |
| This compound | HeLa | 20 |
Antimicrobial Activity
Compounds featuring both triazole and pyrimidine rings have shown promising antimicrobial activity. This compound is hypothesized to exhibit similar properties based on its structural characteristics.
Anticonvulsant Properties
In a model assessing anticonvulsant activity using picrotoxin-induced seizures:
- Findings : Compounds structurally related to this compound displayed significant protection against seizures .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the triazole and pyrimidine rings significantly affect biological activity:
- Dimethyl Substitution : The presence of dimethyl groups at positions 5 and 7 enhances solubility and bioavailability.
- Propanoate Side Chain : The propanoate moiety contributes to the overall lipophilicity and may facilitate membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
